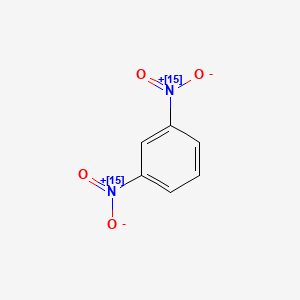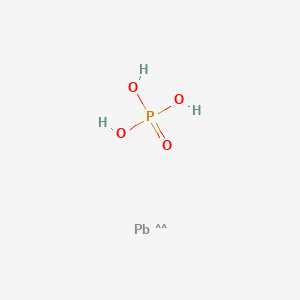
Lead hydrogen phosphate, 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lead hydrogen phosphate, also known as lead(II) hydrogen phosphate, is an inorganic compound with the chemical formula PbHPO₄. It is a white crystalline powder that is insoluble in water but soluble in nitric acid. This compound is primarily used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Lead hydrogen phosphate can be synthesized through several methods. One common laboratory method involves the reaction of lead(II) hydroxide with orthophosphoric acid:
[ 3Pb(OH)_2 + 2H_3PO_4 \rightarrow Pb_3(PO_4)_2 + 6H_2O ]
In industrial settings, lead hydrogen phosphate is often produced by reacting lead(II) nitrate with sodium phosphate under controlled conditions. The reaction is typically carried out in an aqueous medium, and the resulting precipitate is filtered, washed, and dried to obtain the final product.
Analyse Chemischer Reaktionen
Lead hydrogen phosphate undergoes various chemical reactions, including:
Oxidation and Reduction: Lead hydrogen phosphate can participate in redox reactions, although it is more commonly involved in precipitation and complexation reactions.
Substitution: It can react with other phosphates or metal salts to form different lead compounds.
Decomposition: When heated, lead hydrogen phosphate decomposes to form lead(II) oxide and phosphoric acid.
Common reagents used in these reactions include nitric acid, sodium phosphate, and other metal salts. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Lead hydrogen phosphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical syntheses and analytical procedures.
Biology: Lead hydrogen phosphate is used in studies involving phosphate metabolism and enzyme activity.
Industry: This compound is used in the production of lead-based pigments, ceramics, and glass.
Wirkmechanismus
The mechanism by which lead hydrogen phosphate exerts its effects involves its interaction with phosphate ions and other metal ions. In biological systems, it can affect enzyme activity and cellular processes by altering phosphate availability. The molecular targets and pathways involved include phosphate transporters and enzymes that utilize phosphate as a substrate.
Vergleich Mit ähnlichen Verbindungen
Lead hydrogen phosphate can be compared with other lead phosphates, such as lead(II) phosphate (Pb₃(PO₄)₂) and lead(IV) phosphate (Pb₄(PO₄)₄). These compounds share similar chemical properties but differ in their oxidation states and reactivity. Lead hydrogen phosphate is unique due to its specific hydrogen phosphate composition, which influences its solubility and reactivity.
Similar compounds include:
- Lead(II) phosphate (Pb₃(PO₄)₂)
- Lead(IV) phosphate (Pb₄(PO₄)₄)
- Lead(II) nitrate (Pb(NO₃)₂)
- Lead(II) acetate (Pb(C₂H₃O₂)₂)
These compounds are used in various applications, but lead hydrogen phosphate is particularly valued for its specific chemical properties and reactivity.
Eigenschaften
Molekularformel |
H3O4PPb |
|---|---|
Molekulargewicht |
305 g/mol |
InChI |
InChI=1S/H3O4P.Pb/c1-5(2,3)4;/h(H3,1,2,3,4); |
InChI-Schlüssel |
TYRSHWJNDCWRJW-UHFFFAOYSA-N |
Kanonische SMILES |
OP(=O)(O)O.[Pb] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




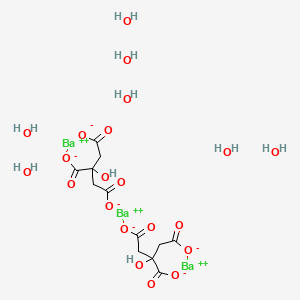
![7',19'-dihydroxy-1-oxospiro[2-benzofuran-3,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-5-carboxylic acid;7',19'-dihydroxy-3-oxospiro[2-benzofuran-1,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-5-carboxylic acid](/img/structure/B15088739.png)
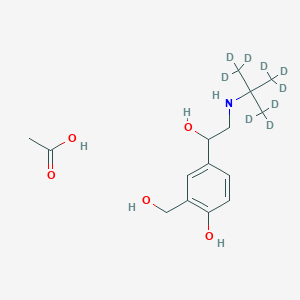
![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-3H-purin-6-one](/img/structure/B15088763.png)


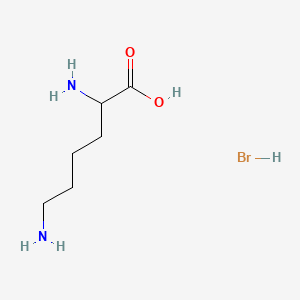
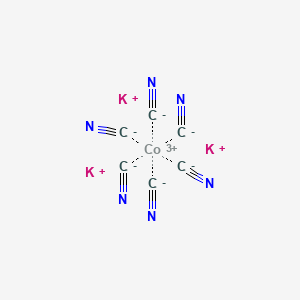
![N-[2-(2-Aminoethylamino)ethyl]rhodamine 6G-amide bis(trifluoroacetate)](/img/structure/B15088805.png)

